molecular formula C12H18FN5 B11734301 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B11734301
M. Wt: 251.30 g/mol
InChI Key: HWPBDYSEBSZDFQ-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, ensuring high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-9-7-15-18(5-4-13)12(9)14-8-11-6-10(2)16-17(11)3/h6-7,14H,4-5,8H2,1-3H3

InChI Key

HWPBDYSEBSZDFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=C(C=NN2CCF)C)C

Origin of Product

United States

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